molecular formula C15H13BrF3NO3S B2514147 2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1448071-27-9

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No. B2514147
CAS RN: 1448071-27-9
M. Wt: 424.23
InChI Key: UCVKJFJDSUCZKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various studies. For instance, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase were described, highlighting the structure-activity relationship and biochemical characterization of these compounds . Another study reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, indicating the benzenesulfonanilide skeleton as a novel scaffold for PR antagonists . Additionally, a single-step synthesis of pharmacophoric 2-hydroxyalkyl benzenesulfonamide from benzenesulfonamide via hemiaminal was demonstrated, showcasing its application in designing drug-like scaffolds .

Molecular Structure Analysis

X-ray crystallographic studies have been conducted to understand the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrase, revealing insights into their inhibition mechanism . The crystal structure of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide was confirmed by various spectroscopic methods, and its conformational analysis was performed, with density functional theory (DFT) calculations corroborating the X-ray diffraction results .

Chemical Reactions Analysis

The Friedel-Crafts reaction mechanism of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene was investigated, leading to the formation of N-(3,3-diphenylpropyl)benzenesulfonamide . The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes was studied, resulting in the formation of quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives have been analyzed through various techniques. For example, the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide included FTIR, NMR, MS spectroscopies, and DFT studies to calculate molecular structure, electrostatic potential, and frontier molecular orbitals . Experimental and molecular modeling investigations of (E)-N-{2-[(2-hydroxybenzylidene)amino]phenyl}benzenesulfonamide provided insights into molecular, spectroscopic, and electronic structure properties, as well as nonlinear optical properties . Additionally, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors .

Scientific Research Applications

Gastroprotective Properties of Bromine and Sulfonamide Derivatives

Ebrotidine, a compound with bromine and sulfonamide functionalities, has shown gastroprotective properties. It acts as an H2-receptor antagonist with cytoprotective properties, enhancing the physicochemical characteristics of mucus gel, and promoting mucosal repair and integrity. This suggests potential applications in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Environmental Impact of Brominated Compounds

A review highlighted the occurrence and potential risks of novel brominated flame retardants (NBFRs), including their presence in indoor air, dust, consumer goods, and food. The study emphasized the need for research on the occurrence, environmental fate, and toxicity of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Synthesis of Bromine-containing Compounds

A practical synthesis method for 2-Fluoro-4-bromobiphenyl was developed, which is key in manufacturing non-steroidal anti-inflammatory and analgesic materials. This indicates the significance of bromine-containing compounds in pharmaceutical manufacturing (Qiu, Gu, Zhang, & Xu, 2009).

Bromine in the Marine Boundary Layer

A critical review discussed the cycling of inorganic bromine in the marine boundary layer, its interaction with sea-salt aerosol, and its role in atmospheric processes. It highlighted the chemical transformations of bromide and their impact on tropospheric ozone, climate, and potential future environmental changes (Sander, Keene, Pszenny, Arimoto, Ayers, Baboukas, Cainey, Crutzen, Duce, Hönninger, Huebert, Maenhaut, Mihalopoulos, Turekian, & Dingenen, 2003).

properties

IUPAC Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3NO3S/c16-12-8-4-5-9-13(12)24(22,23)20-10-14(21,15(17,18)19)11-6-2-1-3-7-11/h1-9,20-21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVKJFJDSUCZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

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